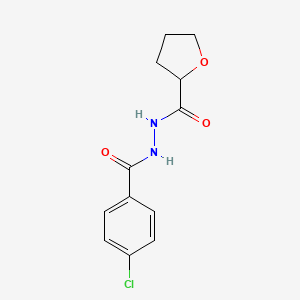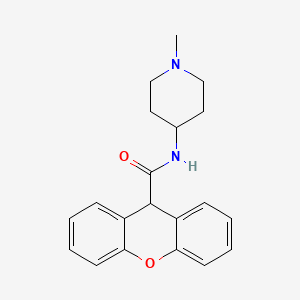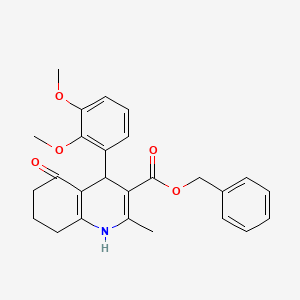
N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide, also known as CBTFC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBTFC belongs to the class of hydrazide derivatives and has a molecular formula of C12H13ClN2O3.
Mechanism of Action
The mechanism of action of N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide is still not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation and cancer development. N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell wall components, leading to bacterial cell death.
Biochemical and Physiological Effects
N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the reduction of bacterial growth. In addition, N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide is its ease of synthesis, making it readily available for scientific research purposes. Additionally, N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide has shown potent activity against various strains of bacteria and cancer cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route of N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide and to assess its safety and efficacy in vivo.
Conclusion
In conclusion, N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide is a promising synthetic compound that has shown significant potential in various scientific research applications, including its potential use as an antitumor agent, anti-inflammatory agent, and antibacterial agent. While much research is still needed to fully understand the mechanism of action and potential therapeutic applications of N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide, its ease of synthesis and low toxicity make it a promising candidate for further development as a therapeutic agent.
Synthesis Methods
N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide can be synthesized through a multistep reaction process involving the condensation of 4-chlorobenzoyl chloride and tetrahydro-2-furan carbohydrazide in the presence of a base catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Scientific Research Applications
N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide has shown promising results in various scientific research applications, including its potential use as an antitumor agent, anti-inflammatory agent, and antibacterial agent. In vitro studies have demonstrated that N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Additionally, N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. Moreover, N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide has demonstrated potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
N'-(4-chlorobenzoyl)oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-5-3-8(4-6-9)11(16)14-15-12(17)10-2-1-7-18-10/h3-6,10H,1-2,7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVFXWRRFLGDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-benzoic acid N'-(tetrahydro-furan-2-carbonyl)-hydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylbenzyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4969685.png)

![(3,4-dimethoxyphenyl)[(4-isopropenyl-1-cyclohexen-1-yl)methyl]amine](/img/structure/B4969710.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B4969715.png)
![2-{[benzyl(methyl)amino]methyl}-4,6-diiodophenol](/img/structure/B4969724.png)
![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B4969728.png)
![2-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4969731.png)
![methyl 4-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}benzoate](/img/structure/B4969740.png)

![N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4969759.png)

